1-methyl-3-(morpholinomethyl)-indole
Description
1-Methyl-3-(morpholinomethyl)-indole is a substituted indole derivative characterized by a methyl group at the 1-position and a morpholinomethyl moiety at the 3-position of the indole core. Morpholine derivatives are frequently employed in medicinal chemistry due to their ability to modulate solubility, bioavailability, and receptor interactions .
Properties
CAS No. |
180597-81-3 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230 |
Synonyms |
1-methyl-3-(morpholinomethyl)-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-methyl-3-(morpholinomethyl)-indole, highlighting differences in substituents, synthesis yields, spectral data, and bioactivity:
Notes:
- *Molecular weight calculated based on structure.
- Bioactivity for this compound is hypothesized based on morpholine’s role in enhancing blood-brain barrier penetration and antimicrobial activity in related compounds .
Key Findings from Analogous Compounds
Synthetic Flexibility : Morpholine-containing indoles are typically synthesized via alkylation or reductive amination. For example, 1-(2-morpholin-4-ylethyl)-1H-indole-3-carbaldehyde was prepared using condensation and reduction steps , while 1-methyl-3-(3’-butylbut-3’-enyl)indole was synthesized via palladium-catalyzed coupling (79% yield) .
Bioactivity Trends :
- Antifungal Activity : 1,3,4-Oxadiazole thioether derivatives with trifluoromethyl groups exhibited >50% inhibition against Sclerotinia sclerotiorum .
- Antioxidant/Neuroprotective Effects : Selenium-containing indoles (e.g., 1-methyl-3-(phenylselanyl)-1H-indole) reversed oxidative stress in diabetic models .
Spectroscopic Consistency : Methyl and morpholine substituents produce distinct $^1$H NMR signals (e.g., methyl singlets at δ 3.7–3.8 and morpholine multiplet at δ 3.6–3.8) .
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